

# Ivonescimab in Advanced NSCLC: A Comparative Analysis of Combination Therapy vs. Monotherapy

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | NCI172112 |           |
| Cat. No.:            | B1662734  | Get Quote |

#### For Immediate Release

A comprehensive review of recent clinical trial data reveals distinct efficacy and safety profiles for the bispecific antibody Ivonescimab when used in combination with chemotherapy versus as a monotherapy in various subsets of advanced non-small cell lung cancer (NSCLC). This guide provides a detailed comparison for researchers, scientists, and drug development professionals, summarizing key experimental data, outlining trial methodologies, and visualizing relevant biological pathways and study designs.

Ivonescimab, a first-in-class bispecific antibody, uniquely targets both Programmed Death-1 (PD-1) and Vascular Endothelial Growth Factor (VEGF), aiming to simultaneously stimulate an anti-tumor immune response and inhibit tumor angiogenesis.[1][2] Clinical investigations have explored its potential in different therapeutic strategies for advanced NSCLC.

## **Quantitative Data Summary**

The following tables summarize the key efficacy and safety data from pivotal Phase III clinical trials of Ivonescimab in advanced NSCLC.

Table 1: Efficacy of Ivonescimab Combination Therapy vs. Control in EGFR-Mutant NSCLC (HARMONi-A Trial)



| Efficacy<br>Endpoint                         | Ivonescimab +<br>Chemotherapy<br>(n=161) | Placebo +<br>Chemotherapy<br>(n=161) | Hazard Ratio<br>(95% CI) | p-value   |
|----------------------------------------------|------------------------------------------|--------------------------------------|--------------------------|-----------|
| Median<br>Progression-Free<br>Survival (PFS) | 7.1 months                               | 4.8 months                           | 0.46 (0.34-0.62)         | <0.001[3] |
| Objective<br>Response Rate<br>(ORR)          | 50.6%                                    | 35.4%                                | -                        | 0.006[3]  |
| Median Overall<br>Survival (OS)              | 16.8 months                              | 14.1 months                          | 0.74                     | 0.019[4]  |

Table 2: Efficacy of Ivonescimab Monotherapy vs. Pembrolizumab Monotherapy in PD-L1 Positive NSCLC (HARMONi-2 Trial)

| Efficacy<br>Endpoint                         | lvonescimab<br>Monotherapy<br>(n=198) | Pembrolizuma<br>b Monotherapy<br>(n=200) | Hazard Ratio<br>(95% CI) | p-value    |
|----------------------------------------------|---------------------------------------|------------------------------------------|--------------------------|------------|
| Median<br>Progression-Free<br>Survival (PFS) | 11.14 months                          | 5.82 months                              | 0.51 (0.38-0.69)         | <0.0001[5] |
| Objective<br>Response Rate<br>(ORR)          | 50.0%                                 | 38.5%                                    | -                        | -          |
| Disease Control<br>Rate (DCR)                | 89.9%                                 | 70.5%                                    | -                        | -          |

Table 3: Efficacy of Ivonescimab Combination Therapy vs. Tislelizumab Combination Therapy in Squamous NSCLC (HARMONi-6 Trial)



| Efficacy<br>Endpoint                         | Ivonescimab +<br>Chemotherapy<br>(n=266) | Tislelizumab +<br>Chemotherapy<br>(n=266) | Hazard Ratio<br>(95% CI) | p-value       |
|----------------------------------------------|------------------------------------------|-------------------------------------------|--------------------------|---------------|
| Median<br>Progression-Free<br>Survival (PFS) | 11.14 months                             | 6.90 months                               | 0.60 (0.46-0.78)         | <0.0001[6][7] |

Table 4: Overview of Grade ≥3 Treatment-Related Adverse Events (TRAEs)

| Trial     | Ivonescimab Arm                      | Control Arm                               |
|-----------|--------------------------------------|-------------------------------------------|
| HARMONi-A | 61.5% (Ivonescimab + Chemo)          | 49.1% (Placebo + Chemo)[3]                |
| HARMONi-2 | Immune-related AEs: 7% (Ivonescimab) | Immune-related AEs: 8% (Pembrolizumab)[5] |
| HARMONi-6 | 63.9% (Ivonescimab + Chemo)          | 54.3% (Tislelizumab + Chemo)<br>[8]       |

## **Experimental Protocols**

Below are the detailed methodologies for the key clinical trials cited in this guide.

## **HARMONI-A (NCT05184712)**

- Study Design: A randomized, double-blind, multi-center, placebo-controlled Phase III trial conducted in China.[9][10]
- Patient Population: Patients with locally advanced or metastatic non-squamous NSCLC with EGFR mutations who have progressed on prior EGFR tyrosine kinase inhibitor (TKI) therapy.
   [9][10]
- Intervention Arms:
  - Experimental Arm: Ivonescimab (20 mg/kg) administered intravenously every 3 weeks, in combination with pemetrexed (500 mg/m²) and carboplatin (AUC 5) for four cycles, followed by maintenance therapy with Ivonescimab and pemetrexed.[3]



- Control Arm: Placebo in combination with pemetrexed and carboplatin for four cycles,
   followed by maintenance therapy with placebo and pemetrexed.[3]
- Primary Endpoint: Progression-Free Survival (PFS) as assessed by an independent radiographic review committee (IRRC) according to RECIST v1.1.[3][10]
- Secondary Endpoints: Overall Survival (OS), Objective Response Rate (ORR), duration of response, and safety.[11]

## HARMONi-2 (NCT05499390)

- Study Design: A randomized, double-blind, multi-center Phase III trial conducted in China.[5]
- Patient Population: Patients with locally advanced or metastatic NSCLC with positive PD-L1 expression (Tumor Proportion Score [TPS] ≥1%) and without sensitizing EGFR mutations or ALK translocations, who had not received prior systemic therapy for advanced disease.[5]
   [12]
- Intervention Arms:
  - Experimental Arm: Ivonescimab monotherapy (20 mg/kg) administered intravenously every 3 weeks.[5]
  - Control Arm: Pembrolizumab monotherapy (200 mg) administered intravenously every 3 weeks.[5]
- Primary Endpoint: Progression-Free Survival (PFS) as assessed by a masked independent radiographic review committee per RECIST v1.1.[5]
- Secondary Endpoints: Overall Survival (OS), ORR, duration of response, disease control rate, and safety.[8]

### HARMONi-6 (NCT05840016)

- Study Design: A randomized, double-blind, multi-center Phase III trial conducted in China.[6]
- Patient Population: Patients with previously untreated, unresectable stage IIIB/IIIC or stage
   IV squamous NSCLC, irrespective of PD-L1 expression.[6][13]



#### • Intervention Arms:

- Experimental Arm: Ivonescimab (20 mg/kg) in combination with paclitaxel (175 mg/m²) and carboplatin (AUC 5) administered intravenously every 3 weeks for four cycles, followed by Ivonescimab monotherapy maintenance.[6]
- Control Arm: Tislelizumab (200 mg) in combination with the same chemotherapy backbone, followed by tislelizumab maintenance.
- Primary Endpoint: Progression-Free Survival (PFS) as assessed by an independent radiographic review committee per RECIST v1.1.[6]
- Secondary Endpoints: Overall Survival (OS), ORR, duration of response, and safety.[13]

## **Visualizations**

The following diagrams illustrate the mechanism of action of Ivonescimab and a representative clinical trial workflow.





Binding

Click to download full resolution via product page

Caption: Ivonescimab's dual blockade of PD-1 and VEGF.





Click to download full resolution via product page

Caption: Generalized workflow of the HARMONi clinical trials.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. ilcn.org [ilcn.org]
- 2. ClinicalTrials.gov [clinicaltrials.gov]
- 3. Ivonescimab Plus Chemotherapy in Non-Small Cell Lung Cancer With EGFR Variant: A Randomized Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Ivonescimab HARMONi-A Study Final OS Analysis Results Presented at SITC 2025 with OS HR=0.74 [prnewswire.com]
- 5. Ivonescimab versus pembrolizumab for PD-L1-positive non-small cell lung cancer (HARMONi-2): a randomised, double-blind, phase 3 study in China - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Ivonescimab plus chemotherapy versus tislelizumab plus chemotherapy as first-line treatment for advanced squamous non-small-cell lung cancer (HARMONi-6): a randomised, double-blind, phase 3 trial PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. HARMONi-6 Data: mPFS 11.14 Months (HR=0.6, P<0.0001) Simultaneously Released at ESMO and in The Lancet [prnewswire.com]
- 8. onclive.com [onclive.com]
- 9. ClinicalTrials.gov [clinicaltrials.gov]
- 10. esmo.org [esmo.org]
- 11. s206.q4cdn.com [s206.q4cdn.com]
- 12. CareAcross [careacross.com]
- 13. onclive.com [onclive.com]
- To cite this document: BenchChem. [Ivonescimab in Advanced NSCLC: A Comparative Analysis of Combination Therapy vs. Monotherapy]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1662734#ivonescimab-combination-therapy-versus-monotherapy-in-advanced-nsclc]



#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com